REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([CH:8](OCC)[O:9]CC)=[CH:4][C:3]1=[O:15].Cl.C(=O)(O)[O-].[Na+]>O1CCCC1>[CH3:1][N:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]1=[O:15] |f:2.3|
|
Name
|
1-Methyl-4-(diethoxymethyl)-2(1H)-pyridone
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CN1C(C=C(C=C1)C(OCC)OCC)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 50° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Then, extraction with ethyl acetate
|
Type
|
WASH
|
Details
|
by washing with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative thin-layer chromatography (chloroform/methanol=9/1)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C=C(C=C1)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 717 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |